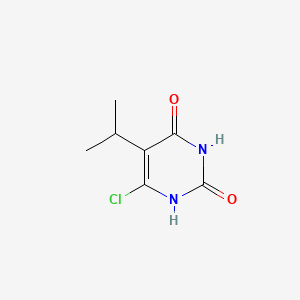
6-Chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione
Cat. No. B8652559
M. Wt: 188.61 g/mol
InChI Key: GLBCFUYOCLYVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08334295B2
Procedure details


4-Chloro-5-isopropyl-2,6-dimethoxy-pyrimidine (40 g, 18.47 mmol) was dissolved in 150 mL of conc. HCl-methanol (1:2) and refluxed for 6 hr. The mixture was evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent, chloroform:methanol (from 95:5 to 90:10)) to give 24.4 g (70%) of 6-chloro-5-isopropyl-1H-pyrimidine-2,4-dione as a white solid. m.p. 250-251° C.; 1H-NMR (200 MHz, CDCl3) δ 1.25 (6H, d, J=7.1 Hz), 3.13 (1H, m); m/z (EI) 188 (M+).


Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH:8]([CH3:10])[CH3:9])=[C:6]([O:11]C)[N:5]=[C:4]([O:13]C)[N:3]=1>Cl.CO>[Cl:1][C:2]1[NH:3][C:4](=[O:13])[NH:5][C:6](=[O:11])[C:7]=1[CH:8]([CH3:10])[CH3:9] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC(=C1C(C)C)OC)OC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl.CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 6 hr
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography (eluent, chloroform:methanol (from 95:5 to 90:10))
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(NC(N1)=O)=O)C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24.4 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 700.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
